
(2-Ethylhexyl) hydrogen octylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexyl) hydrogen octylphosphonate is an organophosphorus compound with the molecular formula C16H35O3P. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl) hydrogen octylphosphonate typically involves the esterification of octylphosphonic acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylhexyl) hydrogen octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexyl) hydrogen octylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-cancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants
Wirkmechanismus
The mechanism of action of (2-Ethylhexyl) hydrogen octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound also affects cellular pathways by modulating signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octylphosphonic acid
- 2-Ethylhexyl phosphonic acid
- Di(2-ethylhexyl) phosphonate
Uniqueness
(2-Ethylhexyl) hydrogen octylphosphonate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better solubility, stability, and versatility in various applications .
Eigenschaften
CAS-Nummer |
93920-07-1 |
|---|---|
Molekularformel |
C16H35O3P |
Molekulargewicht |
306.42 g/mol |
IUPAC-Name |
2-ethylhexoxy(octyl)phosphinic acid |
InChI |
InChI=1S/C16H35O3P/c1-4-7-9-10-11-12-14-20(17,18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
KYYFFXSFMAVEDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


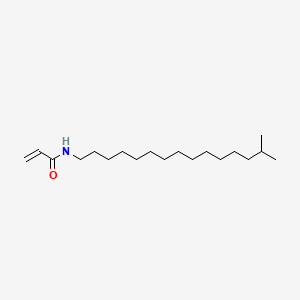
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
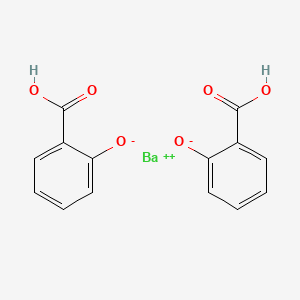
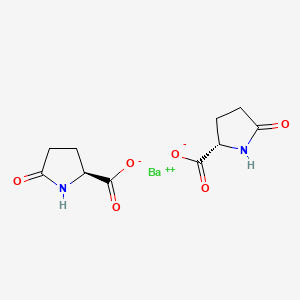
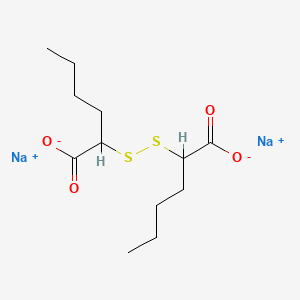
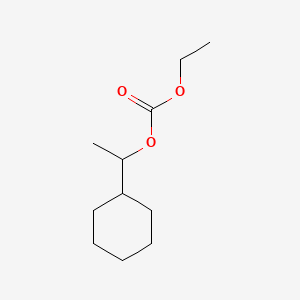
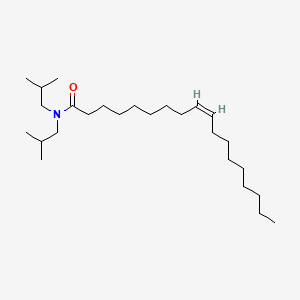
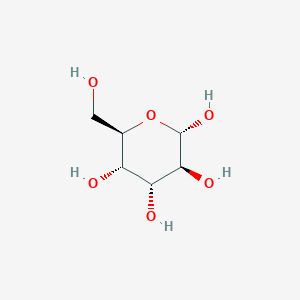
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

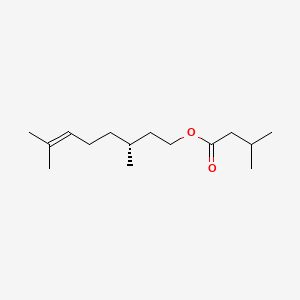
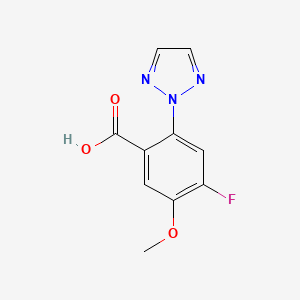
![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
